
Carbamic acid, (1-methylethyl)-, 1,1-dimethylpropyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1-methylethyl)-, 1,1-dimethylpropyl ester (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as tert-butyl carbamate and is used as a reagent in organic synthesis.
Mecanismo De Acción
Tert-butyl carbamate acts as a carbonylating agent and is used in the synthesis of various carbamates. It reacts with amines to form carbamate derivatives, which can undergo further reactions to form various compounds.
Biochemical and Physiological Effects:
Tert-butyl carbamate has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl carbamate in laboratory experiments include its high yield, ease of synthesis, and non-toxic nature. However, the limitations include its limited solubility in certain solvents and its sensitivity to moisture.
Direcciones Futuras
There are several future directions for the use of tert-butyl carbamate in scientific research. One of the potential applications is in the synthesis of novel heterocycles, which can have potential biological activity. Additionally, it can be used as a reagent in the synthesis of new pharmaceutical compounds. Another potential application is in the field of materials science, where it can be used as a building block for the synthesis of new materials.
Conclusion:
In conclusion, tert-butyl carbamate is a versatile chemical compound that has potential applications in various fields. Its ease of synthesis, non-toxic nature, and high yield make it an attractive reagent for laboratory experiments. Further research is needed to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of tert-butyl carbamate involves the reaction between tert-butanol and urea in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to obtain the desired product in high yields.
Aplicaciones Científicas De Investigación
Tert-butyl carbamate has been extensively used as a reagent in organic synthesis. It is used as a protecting group for amines and is also used in the synthesis of peptides and amino acids. Additionally, it is used in the synthesis of various heterocycles and in the preparation of carbamates.
Propiedades
Número CAS |
118723-60-7 |
|---|---|
Nombre del producto |
Carbamic acid, (1-methylethyl)-, 1,1-dimethylpropyl ester (9CI) |
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-methylbutan-2-yl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-9(4,5)12-8(11)10-7(2)3/h7H,6H2,1-5H3,(H,10,11) |
Clave InChI |
ICOUQVYECSOAME-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)OC(=O)NC(C)C |
SMILES canónico |
CCC(C)(C)OC(=O)NC(C)C |
Sinónimos |
Carbamic acid, (1-methylethyl)-, 1,1-dimethylpropyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



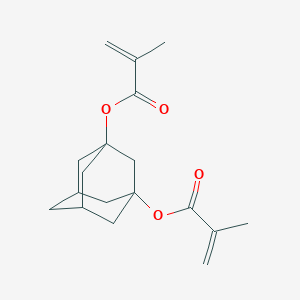
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)

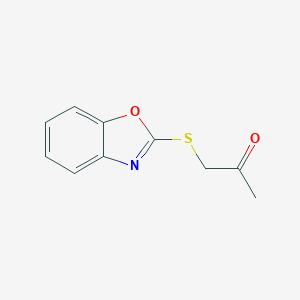
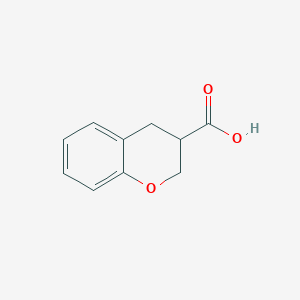
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)

![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
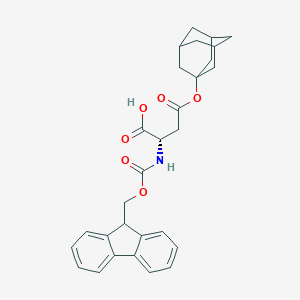


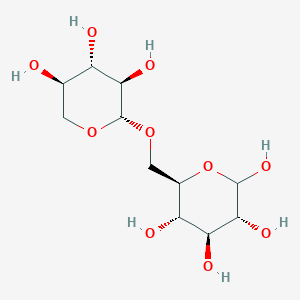
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)